molecular formula C11H22O2 B12075147 2-Cyclohexyl-4-methoxybutan-1-ol

2-Cyclohexyl-4-methoxybutan-1-ol

Cat. No.: B12075147
M. Wt: 186.29 g/mol
InChI Key: GIWSFEYFQBSQEP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methoxybutan-1-ol is an organic compound with the molecular formula C11H22O2 It is a cyclohexane derivative with a methoxy group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 4-methoxybutanol. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of cyclohexyl bromide (C6H11Br) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of a precursor compound, such as 4-methoxy-2-butanone, in the presence of a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-methoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: HBr in acetic acid, NaI in acetone.

Major Products Formed

    Oxidation: Cyclohexyl-4-methoxybutanone, Cyclohexyl-4-methoxybutanal.

    Reduction: Cyclohexyl-4-methoxybutanol, Cyclohexylbutane.

    Substitution: Cyclohexyl-4-bromobutan-1-ol, Cyclohexyl-4-iodobutan-1-ol.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybutan-1-ol
  • Cyclohexylmethanol
  • 2-Cyclohexyl-1-butanol

Uniqueness

2-Cyclohexyl-4-methoxybutan-1-ol is unique due to its combination of a cyclohexyl group and a methoxybutanol chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-cyclohexyl-4-methoxybutan-1-ol

InChI

InChI=1S/C11H22O2/c1-13-8-7-11(9-12)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3

InChI Key

GIWSFEYFQBSQEP-UHFFFAOYSA-N

Canonical SMILES

COCCC(CO)C1CCCCC1

Origin of Product

United States

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